5-Chloro-2,4-dimethyl-1,3-benzothiazole
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Overview
Description
5-Chloro-2,4-dimethyl-1,3-benzothiazole is a heterocyclic aromatic compound with a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dimethyl-1,3-benzothiazole typically involves the reaction of 2-amino-4-chlorobenzenethiol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include heating the mixture to reflux temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Amino-substituted benzothiazoles, thiol-substituted benzothiazoles.
Scientific Research Applications
5-Chloro-2,4-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethyl-1,3-benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific biological context and target organism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-benzothiazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
5-Chloro-1,3-benzothiazole: Lacks the methyl groups, affecting its chemical properties and applications.
2-Methyl-1,3-benzothiazole: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness
5-Chloro-2,4-dimethyl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
5-chloro-2,4-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-7(10)3-4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQVGMXNPQBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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